molecular formula C15H15NO2 B1595777 Ethyl [1,1'-biphenyl]-2-ylcarbamate CAS No. 6301-18-4

Ethyl [1,1'-biphenyl]-2-ylcarbamate

Cat. No. B1595777
Key on ui cas rn: 6301-18-4
M. Wt: 241.28 g/mol
InChI Key: SMZPSCLWIVWFLG-UHFFFAOYSA-N
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Patent
US07217828B2

Procedure details

A solution of 21.7 g (0.2 mol) of ethyl chloroformate in 20 ml of dichloromethane is slowly added dropwise to a mixture of 25 g of 2-aminobiphenyl (0.148 mol) and 79 g of pyridine (1 mol) in 150 ml of dichloromethane while stirring. After stirring for 12 hours, 100 ml of 10% strength NaOH are added. The aqueous phase is separated off and shaken with dichloromethane. After the dichloromethane extract has been dried over sodium sulfate, the solvent is removed under reduced pressure and the red oil which remains is worked up by column chromatography (silica gel 60, 0.043 . . . 0.060 mm, eluant: hexane/ethyl acetate=9:1). Yield: 31.7 g=89%.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.N1C=CC=CC=1.[OH-].[Na+]>ClCCl>[CH2:5]([O:4][C:2]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:3])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
79 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
STIRRING
Type
STIRRING
Details
shaken with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
After the dichloromethane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
has been dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)NC1=C(C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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